1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17F3N4O3S and its molecular weight is 390.38. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Synthesis
The chemical compound 1-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has been studied within the context of molecular design and synthesis for various therapeutic applications. For instance, Oguchi et al. (2000) explored the design, synthesis, and evaluation of imidazopyridine thiazolidine-2,4-diones, focusing on their hypoglycemic activity. These compounds, including structurally related analogs, demonstrated significant insulin-induced adipocyte differentiation in vitro and hypoglycemic effects in diabetic mice models, highlighting their potential as novel hypoglycemic agents (Oguchi et al., 2000).
Antimicrobial Activity
A notable application area for derivatives of this compound includes antimicrobial activity. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-dione derivatives that exhibited significant antibacterial activity against gram-positive bacteria and notable antifungal properties. This study underscores the potential of thiazolidine-2,4-dione derivatives as effective antimicrobial agents, especially against specific bacterial and fungal pathogens (Prakash et al., 2011).
Biological Activity Enrichment
Mohanty et al. (2015) embarked on synthesizing a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-dione derivatives to enrich the biological activity profile of thiazolidinedione compounds. By incorporating various biologically active moieties, these compounds exhibited enhanced antibacterial and antifungal activities, revealing a strategy to potentiate the therapeutic applications of thiazolidinedione derivatives (Mohanty et al., 2015).
Anticancer Activity
The exploration of thiazolidine-2,4-dione derivatives extends to anticancer research. Kumar and Sharma (2022) reported the synthesis and evaluation of N-substituted indole derivatives with thiazolidine-2,4-dione moieties, demonstrating significant anticancer activity against specific cancer cell lines. This research contributes to the ongoing search for more effective and targeted anticancer therapies (Kumar & Sharma, 2022).
Antidiabetic Agents
In the quest for novel antidiabetic agents, Kadium et al. (2022) focused on the synthesis of new thiazolidine-2,4-dione derivatives. Their study highlighted the potential of these compounds to significantly reduce blood glucose levels, offering promising avenues for the development of new antidiabetic medications (Kadium et al., 2022).
Properties
IUPAC Name |
1-[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O3S/c1-9-12(26-8-19-9)13(24)20-4-2-10(3-5-20)21-6-11(23)22(14(21)25)7-15(16,17)18/h8,10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKRWHYJFGNRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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